Tert-butyl 1-aminoindole-5-carboxylate
Description
tert-Butyl 1-aminoindole-5-carboxylate is a heterocyclic organic compound featuring an indole core substituted with an amino group at position 1 and a tert-butyl carboxylate ester at position 3. This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, particularly in kinase inhibitor development and peptidomimetics. Its tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl 1-aminoindole-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-4-5-11-9(8-10)6-7-15(11)14/h4-8H,14H2,1-3H3 |
InChI Key |
WRXHJJHZSYPUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)N(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares tert-butyl 1-aminoindole-5-carboxylate with three analogs:
Key Observations :
- Substituent Effects: The amino group at C1 in the target compound contrasts with the bromo group in the C5-bromo analog (), which may alter reactivity. Bromine facilitates cross-coupling reactions, whereas the amino group enables nucleophilic substitutions or hydrogen bonding in drug design.
- Carboxylate Protection : All compounds employ tert-butyl esters for carboxylate stabilization, a common strategy to prevent hydrolysis during synthesis .
- Heterocyclic Core : Indole (target and brominated analog) vs. pyrrolidine () and isoindoline () cores influence electronic properties and binding affinities in biological targets.
Stability and Reactivity
- Target Compound: Expected to exhibit moderate stability due to steric protection from the tert-butyl group. The amino group may increase susceptibility to oxidation compared to methoxy or bromo substituents.
- Oxalate Salt () : The oxalate counterion may enhance solubility but introduce hygroscopicity, requiring anhydrous handling .
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